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molecular formula C6H6N2O B213160 Pyridine-2-aldoxime CAS No. 873-69-8

Pyridine-2-aldoxime

Cat. No. B213160
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Patent
US09175031B2

Procedure details

To a mixture of pyridin-2-carbaldehyde-oxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[N:8]O.[Cl:10]NC(=O)CCC(N)=O>CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([Cl:10])=[NH:8]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=NO
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. over a period of 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice cold water (150 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the wet cake washed with small quantity of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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